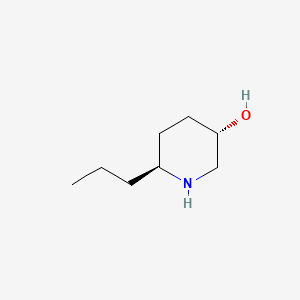
Pseudoconhydrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudoconhydrine is a citraconoyl group.
科学的研究の応用
Research indicates that pseudoconhydrine exhibits various pharmacological effects, primarily due to its structural similarity to other piperidine alkaloids. Its potential applications include:
- Analgesic Properties : this compound has been studied for its ability to alleviate pain without the addictive side effects associated with traditional opioids. This makes it a candidate for further exploration in pain management therapies .
- Neurological Studies : As a nicotinic acetylcholine receptor antagonist, this compound could be significant in studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cholinergic systems may provide insights into therapeutic strategies for these conditions .
Toxicological Insights
Despite its potential benefits, the toxicity of this compound cannot be overlooked. The compound is part of the broader category of alkaloids found in poison hemlock, which are known for their lethal effects on mammals due to respiratory failure caused by neuromuscular blockade .
Case Studies on Toxicity
- Case Study on Poisoning : A clinical report detailed instances of mild to severe poisoning due to ingestion of poison hemlock, where this compound was identified among other alkaloids. Patients exhibited symptoms consistent with cholinergic toxicity, necessitating medical intervention with atropine .
- Veterinary Toxicology : In veterinary studies, the effects of this compound on livestock have been documented, emphasizing the need for awareness regarding the ingestion of toxic plants like poison hemlock .
Table 2: Summary of Toxicity Cases
| Case Type | Symptoms Observed | Treatment Administered |
|---|---|---|
| Human Poisoning | Respiratory distress | Atropine administration |
| Veterinary Cases | Neuromuscular symptoms | Supportive care and monitoring |
特性
CAS番号 |
140-55-6 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
(3S,6S)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChIキー |
BQSAUYXITCMAKS-YUMQZZPRSA-N |
SMILES |
CCCC1CCC(CN1)O |
異性体SMILES |
CCC[C@H]1CC[C@@H](CN1)O |
正規SMILES |
CCCC1CCC(CN1)O |
Key on ui other cas no. |
140-55-6 |
同義語 |
pseudoconhydrine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















